N-BENZYL-N-PHENETHYL-N'-(3-PYRIDYL)THIOUREA
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Overview
Description
N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a thiourea core substituted with benzyl, phenethyl, and 3-pyridyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA typically involves the nucleophilic addition of amines to isothiocyanates. One common method is the reaction of benzylamine, phenethylamine, and 3-pyridyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA may involve scalable synthesis methods that prioritize efficiency and yield. One such method is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: N-substituted thiourea derivatives.
Scientific Research Applications
N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds with active site residues. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-BENZYL-N-PHENETHYL-N’-(3-PYRIDYL)THIOUREA is unique due to its combination of benzyl, phenethyl, and 3-pyridyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable tool in research and industry .
Properties
IUPAC Name |
1-benzyl-1-(2-phenylethyl)-3-pyridin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c25-21(23-20-12-7-14-22-16-20)24(17-19-10-5-2-6-11-19)15-13-18-8-3-1-4-9-18/h1-12,14,16H,13,15,17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFVFNYELCUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=S)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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